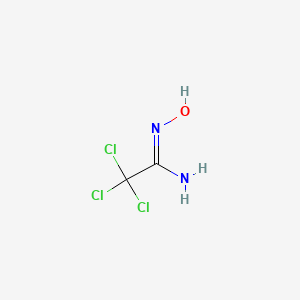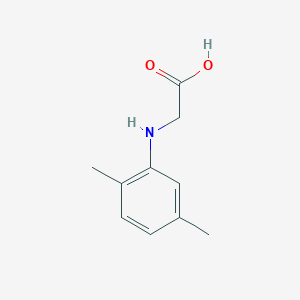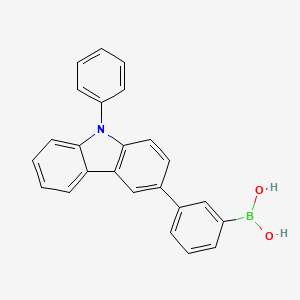
3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9-Phenyl-9H-carbazol-3-yl)phenylboronic acid is an organic compound with the molecular formula C18H14BNO2 It is a boronic acid derivative that features a carbazole moiety attached to a phenyl ring, which is further connected to a boronic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid typically involves a multi-step process:
Formation of 9-phenylcarbazole: This step involves the reaction of carbazole with phenyl bromide in the presence of a base such as potassium carbonate and a palladium catalyst under reflux conditions.
Bromination: The 9-phenylcarbazole is then brominated using a brominating agent like N-bromosuccinimide (NBS) to form 9-(3-bromophenyl)carbazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki Coupling: This compound is commonly used in Suzuki coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: It can be oxidized to form corresponding phenols using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The boronic acid group can undergo substitution reactions with electrophiles to form various derivatives.
Wissenschaftliche Forschungsanwendungen
3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki coupling reactions.
Materials Science: This compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities[][3].
Wirkmechanismus
The mechanism of action of 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid primarily involves its role as a ligand in metal-catalyzed reactions. The boronic acid group interacts with metal catalysts, facilitating the formation of carbon-carbon bonds in coupling reactions. The carbazole moiety provides additional stability and electronic properties to the compound, enhancing its reactivity and selectivity in various reactions .
Vergleich Mit ähnlichen Verbindungen
3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid can be compared with other boronic acid derivatives and carbazole-containing compounds:
3-(9H-carbazol-9-yl)phenylboronic acid: Similar structure but lacks the phenyl group attached to the carbazole moiety.
9-phenyl-9H-carbazol-3-ylboronic acid: Similar structure but with different substitution patterns on the carbazole ring.
4-(9H-carbazol-9-yl)phenylboronic acid: Similar structure but with the boronic acid group attached at a different position on the phenyl ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct reactivity and applications.
Eigenschaften
Molekularformel |
C24H18BNO2 |
|---|---|
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
[3-(9-phenylcarbazol-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-8-6-7-17(15-19)18-13-14-24-22(16-18)21-11-4-5-12-23(21)26(24)20-9-2-1-3-10-20/h1-16,27-28H |
InChI-Schlüssel |
WPWPOMNBTQPHDV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4S,5R,6S)-6-[2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15127369.png)
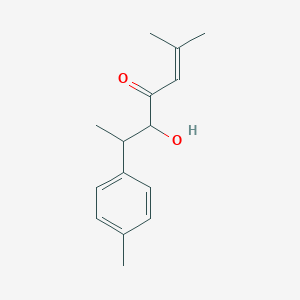

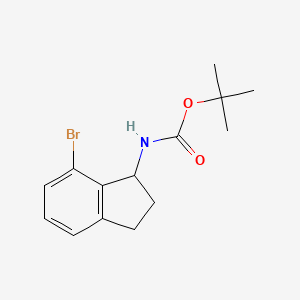


![3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15127403.png)
![(R)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B15127418.png)
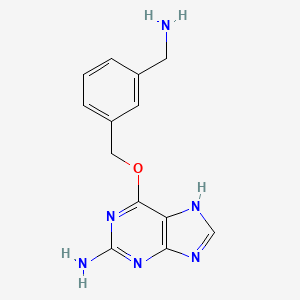
![[4-[[1-Amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B15127432.png)
![5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15127440.png)
![(16Z)-16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione](/img/structure/B15127442.png)
